5-(4-Chloro-2-methylphenyl)-2-fluorophenol
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Overview
Description
5-(4-Chloro-2-methylphenyl)-2-fluorophenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and methyl group on the benzene ring, along with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-methylphenyl)-2-fluorophenol typically involves the introduction of the chloro, methyl, and fluorine substituents onto a phenol ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 2-fluorophenol, the chloro and methyl groups can be introduced using chloromethylation reactions under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chloro-2-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Chloro-2-methylphenyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new drugs and treatments .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets and pathways .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chloro group.
5-Chloro-2-methylphenol: Similar structure but lacks the fluorine atom.
Uniqueness: 5-(4-Chloro-2-methylphenyl)-2-fluorophenol is unique due to the presence of both chloro and fluorine substituents on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-10(14)3-4-11(8)9-2-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYZEJPFILONPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684319 |
Source
|
Record name | 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-28-8 |
Source
|
Record name | 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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